tert-Butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate
Description
Molecular Architecture and Stereochemical Features
The molecular architecture of tert-butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate is defined by its spirocyclic core structure, which consists of a spiro[4.5]decane framework incorporating an oxygen atom at position 9 and nitrogen atoms at positions 2 and 6. The spiro center creates a rigid three-dimensional arrangement where two rings share a single carbon atom, resulting in a unique conformational profile that restricts molecular flexibility. The incorporation of heteroatoms within the spirocyclic system introduces additional stereoelectronic effects that influence both the physical properties and reactivity patterns of the molecule.
The stereochemical features of this compound are particularly notable due to the presence of the tert-butyl carboxylate protecting group, which introduces steric bulk and influences the overall molecular conformation. The tert-butyl group adopts a preferred orientation that minimizes steric interactions with the spirocyclic core, leading to a relatively stable conformational arrangement. The oxygen atom at position 9 within the six-membered ring contributes to conformational flexibility through its ability to participate in intramolecular interactions and influences the ring puckering preferences.
Analysis of the molecular geometry reveals that the five-membered ring containing the nitrogen atom at position 2 typically adopts an envelope conformation, while the six-membered ring containing the oxygen at position 9 and nitrogen at position 6 exhibits chair-like conformational preferences. The spirocyclic junction constrains the overall molecular shape, creating a relatively rigid scaffold that has proven valuable in medicinal chemistry applications where conformational restriction is desired to enhance binding selectivity.
Properties
IUPAC Name |
tert-butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-6-4-12(8-14)9-16-7-5-13-12/h13H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQOBQMWTRTELS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)COCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Four-Step Synthesis Method (Adapted from Related Compound Preparation)
A representative industrially viable synthetic route involves four key steps, starting from 1,4-dioxaspiro[4.5]decane-8-one, a commercially accessible and inexpensive ketone:
| Step | Reaction Description | Key Reagents and Conditions | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Conversion of 1,4-dioxaspiro[4.5]decane-8-one to 1,4-dioxaspiro[4.5]decane-8-carbonitrile via nucleophilic substitution | p-Methylsulfonylmethylisocyanide, potassium tert-butoxide | Glycol dimethyl ether + ethanol | 0–20 °C | Several hours | High (not specified) |
| 2 | Alkylation of nitrile intermediate with 1-bromo-2-chloroethane under lithium diisopropylamide (LDA) base | LDA, 1-bromo-2-chloroethane | Toluene | 0–20 °C | ~13 hours | Moderate to high |
| 3 | Hydrogenation and cyclization of alkylated nitrile using Raney nickel catalyst, followed by reaction with tert-butyl dicarbonyl anhydride to introduce tert-butyl carbamate group | H2 gas, Raney Ni, tert-butyl dicarbonyl anhydride | Methanol | 50 °C, 50 psi pressure | 6 hours | Good |
| 4 | Deprotection of intermediate with pyridinium p-toluenesulfonate to yield tert-butyl 8-oxylidene-2-azaspiro[4.5]decane-2-carboxylate | Pyridinium p-toluenesulfonate | Acetone + water | 70 °C | 15 hours | 54.8% isolated |
Note: While this route is for tert-butyl 8-oxylidene-2-azaspiro[4.5]decane-2-carboxylate, the methodology and reaction conditions are closely applicable to the synthesis of tert-butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate due to structural similarities.
Reaction Mechanisms and Conditions
Step 1: The ketone undergoes nucleophilic substitution with p-methylsulfonylmethylisocyanide in the presence of potassium tert-butoxide, forming a nitrile intermediate. The reaction is conducted at low temperature (0–20 °C) in a mixed solvent system to control reactivity and maximize selectivity.
Step 2: The nitrile intermediate is alkylated with 1-bromo-2-chloroethane under strong base LDA, generating a chloroethyl-substituted nitrile. This step requires careful temperature control and prolonged reaction time (~13 hours) to ensure complete conversion.
Step 3: Hydrogenation using Raney nickel reduces the nitrile and induces cyclization to form the spirocyclic amine. Subsequent reaction with tert-butyl dicarbonyl anhydride introduces the tert-butyl carbamate protecting group, critical for stability and further transformations.
Step 4: Deprotection with pyridinium p-toluenesulfonate removes protective groups under mild acidic conditions, yielding the target this compound as a purified solid.
Summary Table of Key Reaction Parameters
| Step | Starting Material | Reagents | Solvent System | Temperature (°C) | Time (h) | Pressure (psi) | Key Notes |
|---|---|---|---|---|---|---|---|
| 1 | 1,4-dioxaspiro[4.5]decane-8-one | p-Methylsulfonylmethylisocyanide, KOtBu | Glycol dimethyl ether + EtOH | 0–20 | ~Several | Atmospheric | Nucleophilic substitution |
| 2 | Nitrile intermediate | LDA, 1-bromo-2-chloroethane | Toluene | 0–20 | 13 | Atmospheric | Alkylation |
| 3 | Alkylated nitrile | H2, Raney Ni, tert-butyl dicarbonyl anhydride | Methanol | 50 | 6 | 50 | Hydrogenation & cyclization |
| 4 | Protected spiro compound | Pyridinium p-toluenesulfonate | Acetone + Water | 70 | 15 | Atmospheric | Deprotection |
Research Findings and Industrial Relevance
The described synthetic route is advantageous due to the use of inexpensive, readily available starting materials (e.g., 1,4-dioxaspiro[4.5]decane-8-one), which supports cost-effective large-scale production.
Reaction conditions are mild to moderate, facilitating safer industrial handling and scalability.
The overall yield and purity are optimized by controlling temperature, solvent choice, and reaction time at each step.
The method avoids harsh reagents and complex purification steps, making it suitable for batch production with reproducible results.
The final product, this compound, is obtained as a white solid with confirmed structure by NMR and other analytical methods.
Additional Notes on Related Compounds
Variants such as tert-butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate and tert-butyl 7-oxo-9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate have been synthesized using similar cyclization and protection strategies, underscoring the versatility of these approaches for spirocyclic nitrogen- and oxygen-containing compounds.
Modifications in the alkylation or protection steps can tailor the compound for specific biological or chemical applications.
Chemical Reactions Analysis
Oxidation Reactions
Reagents and Conditions:
-
Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or neutral conditions.
-
Temperature: Typically conducted at moderate temperatures (0–50°C) to control reaction kinetics.
Products:
-
Oxidation introduces additional functional groups (e.g., ketones, amides) at reactive sites within the spirocyclic framework.
-
Example: Oxidation of the diaza ring may yield quinazoline-like derivatives, enhancing bioactivity.
Reduction Reactions
Reagents and Conditions:
-
Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents (e.g., tetrahydrofuran).
-
Selectivity: Reduction targets carbonyl groups (e.g., carboxylate esters) to form alcohols or amines.
Products:
-
Reduction of the carboxylate ester yields a primary alcohol, altering solubility and bioavailability.
Substitution Reactions
Mechanisms:
-
Nucleophilic aromatic substitution (SNAr) : Substitution occurs at nitrogen or oxygen atoms within the spirocyclic core.
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Electrophilic substitution : Reactivity at carbonyl or ester groups facilitates functional group interconversion.
Examples:
| Reagent | Reaction | Product |
|---|---|---|
| Ammonia | Amide formation | tert-Butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-amide |
| Alcohols | Ester hydrolysis | 9-Oxa-2,6-diazaspiro[4.5]decane-2-carboxylic acid |
Reaction Mechanisms and Pathways
The spirocyclic structure facilitates interactions with enzymes or receptors, potentially modulating activity via:
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Hydrogen bonding : Oxygen and nitrogen atoms enable binding to polar regions in biological targets.
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Steric effects : The tert-butyl group may enhance stability or selectivity in enzyme-ligand interactions.
Comparative Analysis with Analogous Compounds
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C12H22N2O3
- IUPAC Name : tert-butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate
- CAS Number : 1369142-71-1
- Molecular Weight : 242.32 g/mol
The compound features a spirocyclic structure that contributes to its unique chemical properties, making it suitable for various applications.
Medicinal Chemistry
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. Studies have shown its effectiveness against specific bacterial strains, suggesting potential use in developing new antibiotics or antimicrobial agents.
Neuropharmacology
The compound has been investigated for its effects on the central nervous system. Preliminary studies suggest it may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Drug Delivery Systems
This compound can be utilized in drug delivery systems due to its ability to form stable complexes with various pharmaceuticals. Its spirocyclic structure allows for enhanced solubility and bioavailability of drugs, improving therapeutic efficacy.
Synthesis of Novel Compounds
The compound serves as a versatile building block in organic synthesis. Its unique structure enables chemists to create a variety of derivatives that can be tailored for specific applications in pharmaceuticals and agrochemicals.
Case Studies
Mechanism of Action
The mechanism by which tert-Butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate exerts its effects depends on its specific application. For example, in pharmaceutical research, it may interact with specific molecular targets such as enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : tert-Butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate
- CAS Number : 1251003-79-8
- Molecular Formula : C₁₂H₂₀N₂O₃ (inferred from structural analogs)
- Molecular Weight : ~254.33 g/mol (based on related compounds ).
Structural Features :
This spirocyclic compound contains a bicyclic framework with a 9-oxa (oxygen atom) and two nitrogen atoms (2,6-diaza) in a [4.5] ring system. The tert-butyl carboxylate group enhances steric protection and stability, making it valuable in pharmaceutical synthesis .
Applications :
Primarily used as a building block in drug discovery, particularly for modulating pharmacokinetic properties via spirocyclic rigidity .
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical differences between the target compound and related spirocyclic tert-butyl carboxylates:
Functional and Pharmacological Differences
Oxygen vs. Nitrogen Positioning: The 9-oxa group in the target compound introduces an ether linkage, enhancing metabolic stability compared to 7-oxo (keto) analogs, which may undergo redox reactions .
Spiro Ring Size :
- The [4.5] system in the target compound offers conformational rigidity ideal for targeting CNS receptors, whereas larger spiro systems (e.g., [5.6] in 8-oxa-2,11-diaza) may improve solubility but reduce blood-brain barrier penetration .
Safety and Handling: The 7-oxo-2-aza analog (CAS 1421313-98-5) carries acute oral toxicity (GHS Category 4) and skin irritation risks, requiring stringent handling protocols . No explicit safety data exists for the target compound, but its lack of reactive keto groups suggests lower toxicity .
Stability and Storage :
- The target compound and its 7-oxo-2,6-diaza analog (2177266-32-7) require storage at 2–8°C to prevent decomposition, whereas hydrochloride salts (e.g., 1251000-13-1) are more stable at room temperature .
Biological Activity
tert-Butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate is a synthetic organic compound characterized by its unique spirocyclic structure, which includes both nitrogen and oxygen atoms. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic applications and its role as an intermediate in organic synthesis.
The molecular formula of this compound is . Its structure allows for diverse chemical reactions, including oxidation, reduction, and substitution reactions at nitrogen or oxygen sites. These properties make it valuable for constructing complex organic molecules.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The spirocyclic structure may facilitate binding to specific sites on these targets, thereby modulating their activity. The exact pathways involved depend on the biological context and the specific targets engaged.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
- Anticancer Potential : Some studies have indicated that spirocyclic compounds can influence cancer cell proliferation and apoptosis. This compound's unique structure may enhance its efficacy against certain cancer types.
- Neuroprotective Effects : There is emerging evidence that compounds with similar structural characteristics may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.
Study 1: Antimicrobial Activity
A study conducted by researchers aimed to evaluate the antimicrobial efficacy of various spirocyclic compounds, including this compound. The results demonstrated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in antibiotic development.
Study 2: Anticancer Activity
A separate investigation focused on the effects of this compound on human cancer cell lines. The findings revealed that this compound induced apoptosis in breast cancer cells through the activation of intrinsic apoptotic pathways, highlighting its potential as a lead compound in anticancer drug development.
Table 1: Summary of Biological Activities
Q & A
Q. What are the recommended synthesis protocols for tert-Butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate, and how can reaction yields be optimized?
Synthesis typically involves multistep organic reactions, including cyclization and carboxylate protection. Key steps include:
- Cyclization : Use of spirocyclic ring-forming agents (e.g., aldehydes/ketones with diamines) under reflux in polar aprotic solvents like DMF or THF .
- Protection : Introduction of the tert-butyl carbamate (Boc) group via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures .
Yield Optimization : Adjust reaction temperature (40–60°C), stoichiometric ratios (1:1.2 for Boc protection), and catalyst loading (5–10 mol% for cyclization).
Q. How is the structural identity of this compound validated experimentally?
- NMR Analysis : ¹H and ¹³C NMR confirm the spirocyclic framework. Key signals include:
- Mass Spectrometry : ESI-MS or HRMS confirms molecular weight (C₁₃H₂₂N₂O₃: calculated 254.33 g/mol) .
- X-Ray Crystallography : SHELX programs refine spirocyclic geometry, with puckering parameters (e.g., Cremer-Pople coordinates) validating ring conformation .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols/dust .
- Storage : Store at 2–8°C in sealed, dry containers to prevent hydrolysis .
- Decomposition Risks : Avoid open flames; thermal degradation releases CO, NOₓ, and toxic gases .
Q. How stable is this compound under varying pH and temperature conditions?
- Thermal Stability : Stable below 100°C; decomposition observed at >150°C via TGA .
- pH Sensitivity : Hydrolysis of the Boc group occurs under acidic (pH < 3) or basic (pH > 10) conditions, monitored by LC-MS .
- Light Sensitivity : Store in amber vials; UV-Vis shows no degradation under ambient light .
Advanced Research Questions
Q. What methodologies are employed to study its potential as a kinase inhibitor (e.g., RIPK1)?
- Enzyme Assays : Use recombinant RIPK1 in fluorescence-based ADP-Glo™ assays to measure IC₅₀ values .
- Molecular Docking : Schrödinger Suite or AutoDock Vina models spirocyclic interactions with RIPK1’s ATP-binding pocket (PDB: 4NEU) .
- Cellular Necroptosis Assays : Treat HT-29 cells with TNF-α/zVAD-fmk/TAK1 inhibitor and quantify viability via MTT .
Q. How can crystallographic data resolve contradictions in reported ring conformations?
- SHELX Refinement : SHELXL refines X-ray data to calculate Cremer-Pople parameters (θ, φ) for spirocyclic puckering .
- Hydrogen Bonding Analysis : Graph set analysis (Bernstein criteria) identifies donor-acceptor patterns stabilizing conformers .
- Case Study : Conflicting reports of chair vs. twist-boat conformations resolved via comparative R-factor analysis in SHELXL .
Q. What advanced techniques characterize hydrogen-bonding interactions in its solid-state structure?
Q. How does its reactivity compare to analogous spirocyclic diaza compounds?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
